Ammonium glycyrrhizate

Beschreibung

Eigenschaften

IUPAC Name |

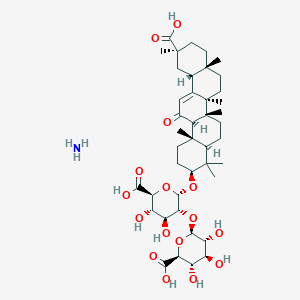

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H62O16.H3N/c1-37(2)21-8-11-42(7)31(20(43)16-18-19-17-39(4,36(53)54)13-12-38(19,3)14-15-41(18,42)6)40(21,5)10-9-22(37)55-35-30(26(47)25(46)29(57-35)33(51)52)58-34-27(48)23(44)24(45)28(56-34)32(49)50;/h16,19,21-31,34-35,44-48H,8-15,17H2,1-7H3,(H,49,50)(H,51,52)(H,53,54);1H3/t19-,21-,22-,23-,24-,25-,26-,27+,28-,29-,30+,31+,34-,35-,38+,39-,40-,41+,42+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILRKKHJEINIICQ-OOFFSTKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C(=O)C=C6C3(CCC7(C6CC(CC7)(C)C(=O)O)C)C)C)C.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@](C[C@H]1C3=CC(=O)[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)C)(C)C(=O)O.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H65NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

68083-53-4 | |

| Record name | α-D-Glucopyranosiduronic acid, (3β,20β)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-β-D-glucopyranuronosyl-, ammonium salt (1:3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68083-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

840.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53956-04-0 | |

| Record name | Ammonium glycyrrhizinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53956-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium glycyrrhizate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053956040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-D-Glucopyranosiduronic acid, (3.beta.,20.beta.)-20-carboxy-11-oxo-30-norolean-12-en-3-yl 2-O-.beta.-D-glucopyranuronosyl-, ammonium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ammonium glycyrrhizate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.516 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMMONIUM GLYCYRRHIZATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VRD35U26C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ammonium Glycyrrhizate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) glycyrrhizate, a salt of glycyrrhizic acid derived from the licorice root (Glycyrrhiza glabra), is a compound with a well-documented history of medicinal use. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning its diverse pharmacological activities, with a primary focus on its anti-inflammatory, antiviral, and immunomodulatory effects. This document details the key signaling pathways modulated by ammonium glycyrrhizate, presents quantitative data from pertinent studies in structured tables, and provides detailed experimental protocols for key assays. Visual diagrams of the signaling pathways are included to facilitate a deeper understanding of its mode of action.

Core Pharmacological Activities

This compound exhibits a range of biological activities, primarily attributed to its influence on cellular signaling cascades involved in inflammation and immune responses.

Anti-inflammatory Action

The anti-inflammatory properties of this compound are central to its therapeutic potential. It exerts these effects through the modulation of key inflammatory pathways, including the inhibition of pro-inflammatory mediators. A significant mechanism is the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1] By inhibiting these pathways, this compound reduces the expression of downstream targets such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are critical enzymes in the inflammatory process.[1][2] Furthermore, it has been shown to decrease the production of pro-inflammatory cytokines like TNF-α and various interleukins.[3]

Antiviral Effects

This compound has demonstrated broad-spectrum antiviral activity against a variety of DNA and RNA viruses.[4] Its antiviral mechanisms are multifaceted and include the inhibition of viral entry into host cells, interference with viral replication, and modulation of the host immune response to infection.[5][6] Studies have shown its efficacy against human coronaviruses, where it appears to bind to the spike protein's receptor-binding domain (RBD), thereby hindering viral entry.[5]

Immunomodulatory Properties

Beyond its direct anti-inflammatory and antiviral actions, this compound also functions as an immunomodulator. It can influence the activity of various immune cells and regulate the production of cytokines, thereby orchestrating a balanced immune response.

Key Signaling Pathways

The pharmacological effects of this compound are mediated by its interaction with several critical intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound inhibits this pathway by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of the p65 subunit of NF-κB.[1][3]

MAPK Signaling Pathway

The MAPK pathway, which includes cascades such as ERK, JNK, and p38, plays a crucial role in cellular responses to a variety of external stimuli, leading to inflammation, proliferation, and apoptosis. This compound has been shown to inhibit the phosphorylation of key proteins in the MAPK cascade, thereby downregulating the expression of inflammatory mediators.

Quantitative Data

The following tables summarize the quantitative data on the anti-inflammatory and antiviral effects of this compound from various studies.

Table 1: Anti-inflammatory Effects of this compound

| Experimental Model | Parameter Measured | Treatment | Result | Reference |

| Zymosan-induced paw edema in mice | Paw volume (edema) | 150 mg/kg, i.p. | Significant reduction in paw edema 1-4 hours post-zymosan | [7] |

| Acetic acid-induced writhing in mice | Number of writhes | 50 mg/kg, i.p. | Reduction in the number of writhes | [2] |

| Acetic acid-induced writhing in mice | Number of writhes | 150 mg/kg, i.p. | Severe inhibition of the number of writhes | [2] |

| Formalin test in mice (late phase) | Licking/biting time | 150 mg/kg, i.p. | Significant decrease in nociceptive behavior | [1] |

| High glucose-treated SH-SY5Y cells | NF-κB and HMGB1 expression | 500 µg/mL and 1000 µg/mL | Significant reduction in expression | [3] |

| Streptozotocin-induced diabetic mice | Paw withdrawal latency | 50 mg/kg, i.p. | Significant increase in paw withdrawal latency | [3] |

Table 2: Antiviral Activity of this compound

| Virus | Cell Line | Assay | EC₅₀ (µg/mL) | CC₅₀ (µg/mL) | Reference |

| Human Coronavirus (HCoV-OC43) | H460 | qRT-PCR | 360 ± 21 | > 4000 | [5] |

| Human Coronavirus (HCoV-229E) | Huh7 | qRT-PCR | 277 ± 4 | > 4000 | [5] |

| SARS-CoV-2 (and variants) | Vero E6 | qRT-PCR | 115 - 391 | > 4000 | [5][8] |

| Herpes Simplex Virus-1 (HSV-1) | - | - | IC₅₀: 0.5 mM | - | [6] |

| Porcine Parvovirus (PPV) | Porcine Testicular (ST) cells | - | 250 µg/mL (direct inactivation) | - | [6] |

| Infectious Bronchitis Virus (IBV) | - | Plaque reduction | Direct antiviral activity | - | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the mechanism of action of this compound.

Western Blot Analysis for NF-κB and MAPK Signaling

Objective: To determine the effect of this compound on the activation of NF-κB (p65 nuclear translocation, IκBα degradation) and MAPK (phosphorylation of ERK, JNK, p38) pathways in response to an inflammatory stimulus.

Materials:

-

Cell line (e.g., RAW 264.7 macrophages, HEK293T)

-

Cell culture medium and supplements

-

This compound (various concentrations)

-

Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

-

Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-p65, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat cells with various concentrations of this compound for 1-2 hours. Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30-60 minutes).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

SDS-PAGE: Normalize protein concentrations and prepare samples with Laemmli buffer. Separate proteins on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize to the loading control (β-actin or GAPDH).

References

- 1. Long-Lasting Anti-Inflammatory and Antinociceptive Effects of Acute Ammonium Glycyrrhizinate Administration: Pharmacological, Biochemical, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ammonium Glycyrrhizinate Prevents Apoptosis and Mitochondrial Dysfunction Induced by High Glucose in SH-SY5Y Cell Line and Counteracts Neuropathic Pain in Streptozotocin-Induced Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ammonium glycyrrhizinate-loaded niosomes as a potential nanotherapeutic system for anti-inflammatory activity in murine models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diammonium Glycyrrhizinate Exerts Broad-Spectrum Antiviral Activity Against Human Coronaviruses by Interrupting Spike-Mediated Cellular Entry - PubMed [pubmed.ncbi.nlm.nih.gov]

Physicochemical Properties of Ammonium Glycyrrhizate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium Glycyrrhizate (AG), a monoammonium salt of glycyrrhizic acid, is a triterpenoid (B12794562) saponin (B1150181) extracted from the roots of the licorice plant (Glycyrrhiza glabra).[1][2] Renowned for its intense sweetness, which is approximately 50 to 200 times that of sucrose, it is widely utilized in the food, cosmetic, and pharmaceutical industries as a flavoring agent, sweetener, and skin-conditioning agent.[1][2] Beyond its organoleptic properties, this compound exhibits a range of pharmacological activities, including significant anti-inflammatory, antiviral, and hepatoprotective effects, making it a compound of high interest for therapeutic development.[3][4]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is intended to serve as a detailed resource for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and visualizations of key processes and pathways to support formulation, analysis, and mechanistic studies.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | References |

| Chemical Name | Monoammonium glycyrrhizinate | [5][6] |

| Synonyms | Ammoniated Glycyrrhizin, Glycyram, Glycamil | [3][5][6] |

| Molecular Formula | C42H65NO16 | [5][6][7] |

| Molecular Weight | 839.96 g/mol | [6][7] |

| Appearance | White or yellowish-white, hygroscopic, crystalline powder. | [1][2][8] |

| Melting Point | >200°C (with decomposition) | [9] |

| Specific Optical Rotation | +49.0° to +54.0° | [2][8] |

Table 2: Solubility and Dissociation Properties

| Property | Value / Description | References |

| Solubility in Water | Slightly soluble in cold water; soluble in hot water. Solubility increases above pH 4. | [1][10][11] |

| Solubility in Organic Solvents | Very slightly soluble in anhydrous ethanol; practically insoluble in acetone. Soluble in DMSO (sparingly), methanol (B129727) (slightly, heated). | [1][10][12] |

| Other Solvents | Soluble in dilute solutions of acids and alkali hydroxides, hydroalcoholic mixtures, glycerin, and propylene (B89431) glycol. | [8][9][13] |

| pKa (of Glycyrrhizic Acid) | pKa1 = 2.7, pKa2 = 2.8, pKa3 = 4.7 | [14] |

Table 3: Spectroscopic and Surface Activity Properties

| Property | Value / Description | References |

| UV-Vis (λmax) | 248 - 256 nm | [15][16][17] |

| Surface Tension (γCMC) | ~50 mN/m (in pH 5 buffer) | [18][19] |

| Critical Micelle Concentration (CMC) | 1.5 mmol/L (in pH 5 buffer) | [18][19] |

Experimental Protocols

This section details the methodologies for determining key physicochemical properties of this compound.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance is a critical indicator of its purity. The capillary method is a standard and widely used technique.[6][20]

Methodology:

-

Sample Preparation: The this compound sample must be completely dry and finely powdered. This can be achieved by grinding a small amount in a mortar and pestle.[21]

-

Capillary Tube Loading: The open end of a capillary tube (typically 1 mm internal diameter) is pressed into the powdered sample. The tube is then tapped gently on a hard surface, or dropped through a long glass tube, to pack the powder tightly into the sealed end to a height of 2-3 mm.[21][22]

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of a melting point apparatus.[6]

-

Heating and Observation:

-

Data Recording: The melting range is recorded. This consists of two temperatures:

-

The temperature at which the first droplet of liquid appears (collapse point).[20]

-

The temperature at which the last solid crystal disappears, and the sample becomes a clear liquid (clear point).[20][21]

-

For a pure substance, this range is typically sharp (1-2°C). Impurities tend to depress and broaden the melting range.[23]

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a solid powder like this compound, the KBr pellet method is a common technique.[19][24]

Methodology:

-

Sample and KBr Preparation:

-

Approximately 1-2 mg of the this compound sample and 100-200 mg of spectroscopy-grade potassium bromide (KBr) are required. The KBr must be completely dry, typically by heating it in an oven at ~110°C and storing it in a desiccator, as it is hygroscopic.[13][19]

-

The sample and KBr are combined and ground together in an agate mortar and pestle to create a very fine, homogeneous powder.[13][24]

-

-

Pellet Formation:

-

The powder mixture is transferred into a pellet die.

-

The die is placed in a hydraulic press, and pressure (approx. 8 tons) is applied for several minutes to form a thin, transparent, or translucent pellet. A vacuum may be applied during pressing to remove entrapped air and moisture, resulting in a clearer pellet.[19]

-

-

Spectral Acquisition:

-

A background spectrum of the empty spectrometer is collected to account for atmospheric CO2 and water vapor.

-

The KBr pellet is placed in the sample holder within the FTIR instrument's sample compartment.

-

The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

-

Critical Micelle Concentration (CMC) Determination by Surface Tensiometry

This compound is an amphiphilic molecule that can form micelles in solution. The CMC is the concentration at which micelle formation begins, a key parameter for formulations. This can be determined by measuring the change in surface tension with concentration.[1][18]

Methodology:

-

Preparation of Solutions: A series of aqueous solutions of this compound with varying concentrations are prepared. The concentration range should span the expected CMC. A suitable buffer (e.g., pH 5 acetate (B1210297) buffer) should be used as the solvent, as the solubility and micellization of AG are pH-dependent.[11][18]

-

Surface Tension Measurement:

-

A tensiometer (using the Du Noüy ring or Wilhelmy plate method) is calibrated according to the manufacturer's instructions.

-

Starting with the pure solvent (blank), the surface tension of each prepared solution is measured, proceeding from the lowest to the highest concentration.[18][25]

-

Multiple readings for each concentration are taken to ensure accuracy.[18]

-

-

Data Analysis:

-

The surface tension (γ) is plotted against the logarithm of the concentration (log C).

-

Initially, the surface tension will decrease linearly with the increase in log C.

-

Once the CMC is reached, the surface tension remains relatively constant as additional surfactant molecules form micelles rather than populating the surface.[1][25]

-

The plot will show two distinct linear regions. The CMC is determined from the intersection point of the regression lines drawn through these two regions.[1]

-

Visualizations

Derivation and Structure

The following diagram illustrates the origin of this compound from its natural source, the licorice root, through extraction and chemical modification.

Caption: Origin of this compound.

Experimental Workflow: CMC Determination

This workflow outlines the key steps involved in determining the Critical Micelle Concentration (CMC) of this compound using the surface tension method.

Caption: Workflow for CMC determination.

Signaling Pathway: Anti-Inflammatory Mechanism

This compound exerts its anti-inflammatory effects in part by inhibiting key enzymes in the arachidonic acid cascade. This pathway is crucial for the synthesis of pro-inflammatory prostaglandins.[4][7]

Caption: Inhibition of the Arachidonic Acid Pathway.

References

- 1. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]

- 2. justagriculture.in [justagriculture.in]

- 3. researchgate.net [researchgate.net]

- 4. Anti-inflammatory Activity of Magnesium Isoglycyrrhizinate Through Inhibition of Phospholipase A2/Arachidonic Acid Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Long-Lasting Anti-Inflammatory and Antinociceptive Effects of Acute Ammonium Glycyrrhizinate Administration: Pharmacological, Biochemical, and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. westlab.com [westlab.com]

- 7. What is the mechanism of Monoammonium Glycyrrhizinate? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of phospholipase A2 and platelet aggregation by glycyrrhizin, an antiinflammation drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. eng.uc.edu [eng.uc.edu]

- 11. Micelle Formation of Monoammonium Glycyrrhizinate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. scribd.com [scribd.com]

- 14. Long-Lasting Anti-Inflammatory and Antinociceptive Effects of Acute Ammonium Glycyrrhizinate Administration: Pharmacological, Biochemical, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. ijcrt.org [ijcrt.org]

- 18. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 19. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 20. mt.com [mt.com]

- 21. youtube.com [youtube.com]

- 22. ursinus.edu [ursinus.edu]

- 23. SSERC | Melting point determination [sserc.org.uk]

- 24. drawellanalytical.com [drawellanalytical.com]

- 25. biolinscientific.com [biolinscientific.com]

A Comprehensive Technical Guide to the Synthesis and Purification of Ammonium Glycyrrhizate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) glycyrrhizate, the ammonium salt of glycyrrhizic acid, is a triterpene saponin (B1150181) derived from the licorice root (Glycyrrhiza glabra L.).[1] It is a compound of significant interest in the pharmaceutical and food industries due to its potent anti-inflammatory properties and intense sweetness.[1][2] This technical guide provides an in-depth overview of the synthesis and purification of ammonium glycyrrhizate, intended for researchers, scientists, and professionals in drug development. It details various experimental protocols, presents quantitative data in a structured format, and includes process diagrams for enhanced clarity.

Introduction

This compound is produced through the neutralization of glycyrrhizic acid, which is first extracted from licorice root.[1][3] The resulting salt is more water-soluble than its acidic precursor, a desirable characteristic for many applications.[1] The manufacturing process can be broadly categorized into two main stages: the synthesis from glycyrrhizic acid and the subsequent purification of the resulting ammonium salt. This guide will elaborate on the methodologies for each of these critical stages.

Synthesis of this compound

The fundamental synthesis step involves the reaction of glycyrrhizic acid with an ammonia (B1221849) source. This acid-base neutralization reaction yields the ammonium salt of glycyrrhizic acid.

General Synthesis Pathway

The synthesis of this compound commences with the extraction of glycyrrhizic acid from licorice root, followed by a neutralization reaction with ammonia.[1] This process can be visualized as a straightforward chemical transformation.

Experimental Protocols for Synthesis

Several methods for the synthesis of this compound have been documented, primarily differing in the initial treatment of the crude glycyrrhizic acid and the specific conditions of the ammoniation step.

Protocol 1: Direct Ammoniation of Crude Glycyrrhizic Acid

This protocol details a common method starting from crude glycyrrhizic acid.

-

Extraction of Crude Glycyrrhizic Acid : Begin with crude glycyrrhizic acid, typically at a concentration of about 50%, extracted from licorice root.[4]

-

Acidified Ethanol (B145695) Extraction : Add 50g of the crude glycyrrhizic acid to 170ml of 95% ethanol that has been acidified with hydrochloric acid to a pH of 3.5-4.0.[4]

-

Stirring and Heating : Stir the mixture at a temperature of 40-50°C for 4 hours.[4]

-

Filtration and Second Extraction : Filter the mixture. The remaining filter residue is then subjected to a second extraction with 100ml of ethanol under the same conditions for 3 hours.[4]

-

Ammoniation : Combine the extracts from both steps. Add ammonia water or ammonia gas dropwise while stirring until the pH of the solution reaches 7.2-7.5.[4]

-

Precipitation : Allow the solution to stand at room temperature for 30 minutes to facilitate the complete precipitation of triammonium (B15348185) glycyrrhizinate.[4]

-

Conversion to Monoammonium Salt : Disperse the precipitate into a paste with an appropriate amount of glacial acetic acid. If necessary, gentle heating can be applied. Let it stand for 1 hour and then filter to convert the triammonium salt into the monoammonium salt.[4]

Protocol 2: Ammoniation with Ammonium Acetate (B1210297)

This alternative method utilizes ammonium acetate as the ammonia source.

-

Initial Extraction and Decolorization : An extractive solution of glycyrrhizic acid is first obtained and decolorized.[5]

-

Heating : The primary decolorized solution is heated to a temperature of 60-65°C.[5]

-

Addition of Ammonium Acetate : Slowly add ammonium acetate to the heated solution, maintaining the temperature at 60-65°C for 25-45 minutes.[5]

-

Cooling and Acidification : Cool the solution to 25-40°C and slowly add formic acid.[5]

-

Reheating and Crystallization : Reheat the solution to 60-65°C and maintain this temperature for another 25-45 minutes. Subsequently, cool the solution to below 30°C and stir to induce crystallization.[5]

Purification of this compound

Purification is a critical step to achieve the desired quality and purity of this compound for its intended applications. Common methods include recrystallization, decolorization with activated carbon, and ultrafiltration.

General Purification Workflow

A typical purification process involves several sequential steps to remove impurities and enhance the purity of the final product.

Experimental Protocols for Purification

Protocol 1: Recrystallization and Decolorization

This protocol is a widely used method for purifying this compound.

-

Initial Washing : Wash the crude monoammonium salt with a small amount of glacial acetic acid one to two times to obtain a pale yellow crude product.[4]

-

Decolorization : Decolorize the crude product using activated carbon.[4]

-

Recrystallization : Recrystallize the decolorized product from 75% ethanol to obtain white crystals.[4]

-

Drying : Dry the crystals to obtain the final purified product.[1]

Protocol 2: Purification via Ultrafiltration

Ultrafiltration is a modern technique employed to enhance the purity of this compound.

-

Preparation of Ammoniated Solution : An ammoniated solution of glycyrrhizic acid is prepared and decolorized with activated carbon.[6]

-

Ultrafiltration : The ammoniated liquid is subjected to membrane ultrafiltration using a polyethersulfone ultrafiltration membrane with a molecular weight cut-off of 2500-3000.[6]

-

Operating Conditions : The ultrafiltration is carried out at a temperature of 30°C and a pressure of 0.05-0.10 MPa, with a feed concentration of 30-40 g/L.[6]

-

Final Steps : The filtrate is then subjected to crystallization, filtration, drying, and pulverization to yield the final product.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from various synthesis and purification protocols.

Table 1: Synthesis Parameters and Yields

| Parameter | Value | Reference |

| Starting Material | 50g crude glycyrrhizic acid (~50% content) | [4] |

| Extraction Solvent | 170ml of 95% ethanol (acidified to pH 3.5-4.0) | [4] |

| Extraction Temperature | 40-50°C | [4] |

| Extraction Time | 4 hours (first extraction), 3 hours (second extraction) | [4] |

| Ammoniation pH | 7.2-7.5 | [4] |

| Final Yield | 15.5g of white crystals (61% yield) | [4] |

| Final Purity | ≥98% | [4] |

Table 2: Purification Parameters

| Purification Method | Parameter | Value | Reference |

| Recrystallization | Solvent | 75% ethanol | [4] |

| Ultrafiltration | Membrane Type | Polyethersulfone | [6] |

| Molecular Weight Cut-off | 2500-3000 Da | [6] | |

| Temperature | 30°C | [6] | |

| Pressure | 0.05-0.10 MPa | [6] | |

| Feed Concentration | 30-40 g/L | [6] | |

| Drying | Temperature | 70-75°C | [7] |

Quality Control and Analytical Methods

The quality of the final this compound product is assessed based on several parameters. High-performance liquid chromatography (HPLC) is a key analytical technique for determining the purity and quantifying related substances.[8]

Table 3: Quality Specifications for this compound

| Parameter | Specification | Reference |

| Purity (Assay) | 98.0-102.0% (anhydrous substance) | [2] |

| 18α-glycyrrhizic acid | ≤ 10.0% | [2] |

| Impurity A | ≤ 5.0% | [2] |

| Water Content | ≤ 6% w/w | [2] |

| Sulphated Ash | ≤ 0.2% w/w | [2] |

| Heavy Metals | ≤ 20 ppm | [2] |

| Residual Solvents (Ethanol) | < 1% w/w | [2] |

Conclusion

The synthesis and purification of this compound involve a series of well-defined chemical and physical processes. The choice of methodology can impact the yield, purity, and overall quality of the final product. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working with this versatile compound. Adherence to established quality control parameters is crucial to ensure the suitability of this compound for its intended applications in the pharmaceutical and food industries.

References

- 1. This compound - Descrizione [tiiips.com]

- 2. selectbotanical.com [selectbotanical.com]

- 3. Micelle Formation of Monoammonium Glycyrrhizinate [jstage.jst.go.jp]

- 4. Production and Function of Monoammonium Glycyrrhizinate - Nanjing Chemical Material Corp. [njchm.com]

- 5. CN112047987A - Preparation method of mono-ammonium glycyrrhizinate - Google Patents [patents.google.com]

- 6. Preparation method of monoammonium glycyrrhizinate - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN106565815A - Monoammonium glycyrrhizinate purification method - Google Patents [patents.google.com]

- 8. [Simultaneous determination of principal components and related substances of raw material drug of ammonium glycyrrhizinate by reversed-phase high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Ammonium Glycyrrhizate: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) glycyrrhizate (AG), a salt of glycyrrhizic acid derived from the licorice root (Glycyrrhiza glabra), has a long history of medicinal use and is a subject of extensive scientific investigation.[1][2] This technical guide provides an in-depth review of the diverse biological activities of ammonium glycyrrhizate, with a focus on its anti-inflammatory, hepatoprotective, antiviral, and anticancer properties. The information is presented to support further research and drug development efforts, with detailed experimental methodologies, quantitative data summaries, and visual representations of key signaling pathways.

Core Biological Activities

This compound exhibits a broad spectrum of pharmacological effects, primarily attributed to its anti-inflammatory, immunomodulatory, hepatoprotective, and antiviral actions.[3][4] These activities are underpinned by its ability to modulate key cellular signaling pathways involved in inflammation, cell death, and viral replication.

Anti-inflammatory Activity

This compound demonstrates significant and long-lasting anti-inflammatory effects.[5] Its mechanisms of action involve the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling cascades.

Quantitative Data: Anti-inflammatory Effects

| Experimental Model | Test Substance | Concentration/Dose | Observed Effect | Reference(s) |

| Zymosan-induced paw edema in mice | This compound (AG) | 50 mg/kg (i.p.) | Significant reduction in paw edema from 1 to 3 hours post-injection. | [5] |

| Zymosan-induced paw edema in mice | This compound (AG) | 150 mg/kg (i.p.) | Robust and sustained reduction in paw edema from 1 hour onwards. | [5] |

| Acetic acid-induced writhing test in mice | This compound (AG) | 50 mg/kg (i.p.) | Reduction in the number of writhes. | [5] |

| Acetic acid-induced writhing test in mice | This compound (AG) | 150 mg/kg (i.p.) | Severe inhibition of writhing. | [5] |

Experimental Protocol: Zymosan-Induced Paw Edema

This model is used to evaluate the anti-inflammatory properties of compounds in vivo.[6]

-

Animals: Male Swiss mice are typically used.

-

Test Compound Administration: this compound is dissolved in a suitable vehicle (e.g., Hepes buffer) and administered intraperitoneally (i.p.) at desired doses (e.g., 50 and 150 mg/kg) 10 minutes before the inflammatory insult.[5]

-

Induction of Inflammation: A 2.5% (w/v) solution of zymosan in saline is injected into the subplantar region of the right hind paw (20 µL/paw).[1]

-

Measurement of Edema: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, 5, and 6 hours) after zymosan injection.[5]

-

Data Analysis: The increase in paw volume is calculated as the difference between the post-injection and pre-injection measurements. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.

Hepatoprotective Activity

This compound has demonstrated notable protective effects against liver injury induced by various toxins.[7] This hepatoprotective activity is linked to its antioxidant properties and its ability to modulate apoptotic pathways.

Quantitative Data: Hepatoprotective Effects

| Experimental Model | Test Substance | Concentration | Observed Effect | Reference(s) |

| LPS/Amoxicillin-clavulanate potassium (AC)-induced chicken hepatocyte injury | Compound Ammonium Glycyrrhizin (B1671929) (CAG) | 10 µg/mL | Cell viability increased to 85.88 ± 3.03%. | [7] |

| LPS/AC-induced chicken hepatocyte injury | Compound Ammonium Glycyrrhizin (CAG) | 100 µg/mL | Cell viability increased to 93.37 ± 1.80%. | [7] |

| LPS/AC-induced chicken hepatocyte injury | Compound Ammonium Glycyrrhizin (CAG) | 10 µg/mL & 100 µg/mL | Significant decrease in ALT and AST levels (P < 0.01). | [7] |

| LPS/Florfenicol (FFC)-induced chicken hepatocyte injury | Compound Ammonium Glycyrrhizin (CAG) | 1 µg/mL | Cell viability increased to 81.01 ± 4.68%. | [8] |

| LPS/FFC-induced chicken hepatocyte injury | Compound Ammonium Glycyrrhizin (CAG) | 0.01 µg/mL | Apoptosis rate decreased to 27.07 ± 0.54%. | [8] |

| LPS/FFC-induced chicken hepatocyte injury | Compound Ammonium Glycyrrhizin (CAG) | 1 µg/mL | Apoptosis rate decreased to 15.08 ± 1.28%. | [8] |

Experimental Protocol: Lipopolysaccharide (LPS) and Enrofloxacin (B1671348) (ENR)-Induced Hepatocyte Injury

This in vitro model is used to assess the hepatoprotective effects of compounds against bacterial endotoxin (B1171834) and antibiotic-induced liver cell damage.[9][10]

-

Cell Culture: Primary chicken hepatocytes are isolated and cultured.

-

Induction of Injury: Hepatocytes are exposed to a combination of LPS (e.g., 30 µg/mL) and enrofloxacin (e.g., 80 µg/mL) for 24 hours to induce cell injury.[9]

-

Treatment: Cells are pre-treated with various concentrations of Compound Ammonium Glycyrrhizin (CAG) for 24 hours prior to the addition of LPS/ENR.[9]

-

Assessment of Viability: Cell viability is measured using assays such as the MTT assay.

-

Biochemical Analysis: The levels of liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), in the cell culture supernatant are quantified using commercial kits.

-

Apoptosis Analysis: The rate of apoptosis is determined by flow cytometry using Annexin V-FITC/PI staining.[9]

Antiviral Activity

This compound has shown broad-spectrum antiviral activity against a range of viruses, including coronaviruses.[11] Its primary mechanism of antiviral action involves interfering with viral entry into host cells.

Quantitative Data: Antiviral Effects

| Virus | Cell Line | Test Substance | EC50 | Reference(s) |

| Human Coronavirus-OC43 (HCoV-OC43) | H460 | Diammonium Glycyrrhizinate (DG) | 360 ± 21 µg/mL | [1] |

| Human Coronavirus-229E (HCoV-229E) | Huh7 | Diammonium Glycyrrhizinate (DG) | 277 ± 4 µg/mL | [1] |

| SARS-associated Coronavirus (SARS-CoV) | Vero | Glycyrrhizin | 300 µg/mL | [5] |

| SARS-CoV-2 Variants (B.1.1.7, B.1.351, BA.5, EG.5, XBB.1.16) | Vero E6 | Diammonium Glycyrrhizinate (DG) | 115 to 391 µg/mL | [1] |

Anticancer Activity

This compound has been investigated for its potential as an anticancer agent, demonstrating cytotoxic effects against various cancer cell lines.

Quantitative Data: Anticancer Effects

| Cell Line | Test Substance | IC50 | Reference(s) |

| HeLa (Cervical Cancer) | Ammonium Glycyrrhizinate | 282.45 µg/mL | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., HeLa) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of this compound (e.g., 100-500 µg/mL) for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well and incubated for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Key Signaling Pathways Modulated by this compound

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of the NF-κB pathway, thereby downregulating the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[5]

p38 MAPK Signaling Pathway

The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation and cellular stress responses. This compound has been found to modulate this pathway, contributing to its anti-inflammatory effects.

Mitochondrial Apoptosis Pathway

This compound exerts some of its hepatoprotective and anticancer effects by modulating the intrinsic (mitochondrial) pathway of apoptosis. It can influence the expression of key regulatory proteins in the Bcl-2 family.[8]

Conclusion

This compound is a promising natural compound with a wide array of biological activities that are of significant interest to the pharmaceutical and scientific communities. Its well-documented anti-inflammatory, hepatoprotective, antiviral, and anticancer effects are mediated through the modulation of key signaling pathways such as NF-κB, p38 MAPK, and the mitochondrial apoptosis pathway. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to further elucidate the therapeutic potential of this compound and develop novel therapeutic strategies for a variety of diseases. Further research is warranted to translate these preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Diammonium Glycyrrhizinate Ameliorates Obesity Through Modulation of Gut Microbiota-Conjugated BAs-FXR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long-Lasting Anti-Inflammatory and Antinociceptive Effects of Acute Ammonium Glycyrrhizinate Administration: Pharmacological, Biochemical, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological studies on zymosan inflammation in rats and mice. 1: Zymosan-induced paw oedema in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ammonium glycyrrhizin counteracts liver injury caused by lipopolysaccharide/amoxicillin-clavulanate potassium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Compound Ammonium Glycyrrhizin Protects Hepatocytes from Injury Induced by Lipopolysaccharide/Florfenicol through a Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Composite ammonium glycyrrhizin has hepatoprotective effects in chicken hepatocytes with lipopolysaccharide/enrofloxacin-induced injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Composite ammonium glycyrrhizin has hepatoprotective effects in chicken hepatocytes with lipopolysaccharide/enrofloxacin-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Diammonium glycyrrhizinate attenuates Aβ(1-42) -induced neuroinflammation and regulates MAPK and NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The effect of glycyrrhizin acid on Bax and Bcl2 expression in hepatotoxicity induced by Titanium dioxide nanoparticles in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Ammonium Glycyrrhizate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) glycyrrhizate, the monoammonium salt of glycyrrhizic acid, is a triterpenoid (B12794562) saponin (B1150181) glycoside extracted from the roots of the licorice plant (Glycyrrhiza glabra). It is widely utilized in the pharmaceutical, cosmetic, and food industries for its anti-inflammatory, antiviral, and sweetening properties. A thorough spectroscopic analysis is crucial for the quality control, characterization, and elucidation of the biological activities of this compound. This guide provides an in-depth overview of the core spectroscopic techniques used in the analysis of ammonium glycyrrhizate, complete with experimental protocols and data interpretation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique for the quantitative analysis of this compound, relying on the absorption of ultraviolet light by its chromophoric structure. The conjugated system in the glycyrrhetinic acid moiety is responsible for its characteristic absorption.

Table 1: UV-Vis Absorption Data for a Glycyrrhizic Acid Compound

| Solvent/System | λmax (nm) | Reference |

| Methanol-water (7:3 v/v) | 256 | [1] |

| Phosphate buffer (pH 6.8) | 277 | [2] |

| General Reference | 249 | [3] |

| Standard Wavelength | 254 | [4] |

Experimental Protocol: UV-Vis Spectrophotometry

Objective: To determine the maximum absorption wavelength (λmax) and quantify this compound in a sample.

Materials:

-

This compound standard

-

Methanol, HPLC grade

-

Deionized water

-

Volumetric flasks

-

Quartz cuvettes

-

UV-Vis spectrophotometer

Procedure:

-

Standard Solution Preparation: Accurately weigh a known amount of this compound standard and dissolve it in a methanol-water (7:3 v/v) solvent to prepare a stock solution of a specific concentration (e.g., 100 µg/mL).

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create working standards of varying concentrations (e.g., 5, 10, 15, 20, 25 µg/mL).

-

Sample Preparation: Dissolve the sample containing this compound in the same solvent system and dilute as necessary to fall within the concentration range of the working standards.

-

Spectrophotometric Analysis:

-

Set the UV-Vis spectrophotometer to scan a wavelength range of 200-400 nm.

-

Use the solvent as a blank to zero the instrument.

-

Measure the absorbance of each working standard and the sample solution.

-

Identify the λmax from the spectrum of one of the standard solutions.

-

-

Quantification:

-

Construct a calibration curve by plotting the absorbance of the working standards against their known concentrations at the determined λmax.

-

Determine the concentration of this compound in the sample by interpolating its absorbance value on the calibration curve.

-

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for the qualitative analysis of this compound, providing information about its functional groups. The complex spectrum arises from the vibrations of the various bonds within the molecule.

Table 2: Characteristic Infrared Absorption Peaks for Glycyrrhizic Acid

| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

| 3438 | O-H stretching (acidic) | [5] |

| 2926 | =C-H stretching | [5] |

| 1663 | C=O stretching (carbonyl group) | [5] |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound for structural confirmation.

Materials:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Hydraulic press with pellet-making die

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry the this compound sample and KBr to remove any moisture.

-

Weigh approximately 1-2 mg of the sample and 100-200 mg of KBr.

-

Grind the sample and KBr together in an agate mortar until a fine, homogeneous powder is obtained.

-

Transfer the powder to the pellet-making die and press it under high pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Process the spectrum to identify the characteristic absorption bands corresponding to the functional groups present in this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound, enabling unambiguous structure elucidation and purity assessment. Both ¹H and ¹³C NMR are employed. The data presented below is for glycyrrhizic acid, which is expected to be very similar to its ammonium salt, with minor shifts possible due to the change in counter-ion.

Table 3: Selected ¹H and ¹³C NMR Chemical Shifts for Glycyrrhizic Acid in Pyridine-d₅

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |

| 3 | 88.6 | 3.28 dd (11.5, 4.2) |

| 11 | 200.3 | - |

| 12 | 128.6 | 5.79 s |

| 13 | 169.8 | - |

| 30 | 179.8 | - |

| 1' | 104.2 | 4.92 d (7.6) |

| 1'' | 105.7 | 5.48 d (7.8) |

Data adapted from a high-resolution NMR study of glycyrrhizic acid and its esters.[6]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural verification and purity analysis.

Materials:

-

This compound sample

-

Deuterated solvent (e.g., Pyridine-d₅, DMSO-d₆)

-

NMR tubes

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh about 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve high homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).

-

Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence.

-

-

Data Processing and Analysis:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecule, often aided by 2D NMR techniques like COSY, HSQC, and HMBC.

-

Mass Spectrometry (MS)

Mass spectrometry is a sensitive technique used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural elucidation. Electrospray ionization (ESI) is a commonly used ionization technique for this molecule.

Table 4: Mass Spectrometry Data for Glycyrrhizic Acid

| Ion Mode | [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Reference |

| Negative | 821.4 | 469.332 (aglycone), 351.057 (disaccharide) | [7] |

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

Objective: To confirm the molecular weight and study the fragmentation pattern of this compound.

Materials:

-

This compound sample

-

HPLC-grade solvents (e.g., acetonitrile (B52724), water, formic acid)

-

LC-MS system with an ESI source

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol-water) to a concentration of approximately 1-10 µg/mL.

-

Filter the solution through a 0.22 µm syringe filter before injection.

-

-

LC-MS Analysis:

-

Set up the HPLC system with an appropriate column (e.g., C18) and a mobile phase gradient (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Inject the sample into the LC system.

-

Set the mass spectrometer to acquire data in both positive and negative ion modes over a relevant mass range (e.g., m/z 100-1000).

-

Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.

-

-

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) in the mass spectrum.

-

Analyze the MS/MS spectrum to identify characteristic fragment ions, which can provide structural information about the aglycone and the sugar moieties.

-

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of an this compound sample.

Anti-Inflammatory Signaling Pathway

This compound exerts its anti-inflammatory effects, in part, by inhibiting the NF-κB and MAPK signaling pathways. The diagram below illustrates this inhibitory action.[8][9][10]

References

- 1. Glycyrrhizate monoammonium EP Reference Standard CAS 53956-04-0 Sigma Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. caymanchem.com [caymanchem.com]

- 4. What is the mechanism of Glycyrrhizin? [synapse.patsnap.com]

- 5. Mechanism of anti-inflammatory action of glycyrrhizin: effect on neutrophil functions including reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Long-Lasting Anti-Inflammatory and Antinociceptive Effects of Acute Ammonium Glycyrrhizinate Administration: Pharmacological, Biochemical, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. scispace.com [scispace.com]

- 10. Glycyrrhizic acid from licorice down-regulates inflammatory responses via blocking MAPK and PI3K/Akt-dependent NF-κB signalling pathways in TPA-induced skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Anti-Inflammatory Mechanisms of Ammonium Glycyrrhizate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) glycyrrhizate (AG), a salt of glycyrrhizic acid derived from the licorice root (Glycyrrhiza glabra), has a long history of medicinal use, particularly for its anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular pathways through which ammonium glycyrrhizate exerts its anti-inflammatory effects. We will delve into its modulation of key signaling cascades, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), its interaction with the alarmin High-Mobility Group Box 1 (HMGB1), and its influence on the inflammasome and reactive oxygen species (ROS). This document synthesizes quantitative data from various studies, details relevant experimental methodologies, and provides visual representations of the core signaling pathways to support further research and drug development efforts in the field of inflammation.

Core Anti-Inflammatory Pathways of this compound

This compound's anti-inflammatory activity is multifaceted, targeting several key nodes in the inflammatory response. The primary mechanisms involve the direct and indirect inhibition of pro-inflammatory signaling pathways and the modulation of inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] this compound, primarily through its active metabolite glycyrrhetinic acid, has been shown to potently inhibit this pathway.[2]

The mechanism of inhibition involves preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[2] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.[2][3] Studies have demonstrated that monothis compound (MAG) inhibits the nuclear translocation of NF-κB p65 in human dermal microvascular endothelial cells (HMEC-1) stimulated with TNF-α.

Attenuation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling cascade, comprising key proteins such as extracellular signal-regulated kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK), plays a crucial role in translating extracellular stimuli into cellular inflammatory responses.[2] this compound and its derivatives have been found to attenuate the MAPK pathway by inhibiting the phosphorylation of these key kinases.[2] By doing so, it effectively reduces the downstream production of pro-inflammatory cytokines and mediators.[2] Glycyrrhizic acid has been shown to inhibit the TPA-mediated activation of ERK1/2 and p38 MAPK.[4]

Direct Inhibition of High-Mobility Group Box 1 (HMGB1)

High-Mobility Group Box 1 (HMGB1) is a damage-associated molecular pattern (DAMP) molecule, or alarmin, that is released from necrotic cells or actively secreted by immune cells to propagate the inflammatory response.[5][6] Glycyrrhizin (B1671929), the active component of this compound, has been identified as a direct inhibitor of HMGB1.[5][7] It binds to HMGB1, inhibiting its chemoattractant and mitogenic activities.[5][7] This interaction prevents HMGB1 from binding to its receptors, such as Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE), thereby blocking downstream inflammatory signaling.[6][8] NMR and fluorescence studies have shown that glycyrrhizin directly binds to HMGB1 with a dissociation constant (Kd) of approximately 150 µM.[5][9]

Modulation of the Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of the pro-inflammatory cytokines IL-1β and IL-18. Recent studies suggest that glycyrrhizin can inhibit the activation of the NLRP3 inflammasome, which is a key process in many inflammatory diseases.[10] Oral treatment with glycyrrhizin has been shown to inhibit NLRP3 inflammasome activation and promote a shift from the pro-inflammatory M1 to the anti-inflammatory M2 microglial phenotype following traumatic spinal cord injury.[10]

Regulation of Reactive Oxygen Species (ROS)

Oxidative stress, characterized by an overproduction of reactive oxygen species (ROS), is intricately linked with inflammation. This compound has demonstrated antioxidant properties, helping to mitigate oxidative damage.[11] In vitro studies on calf intestinal epithelial cells exposed to heat stress showed that monoammonium glycyrrhizinate improved the total antioxidant capacity and superoxide (B77818) dismutase activity while decreasing levels of malondialdehyde and nitric oxide.[11]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound and its derivatives on various inflammatory markers.

| Compound | Cell Line/Model | Inflammatory Stimulus | Measured Parameter | Concentration/Dose | % Inhibition / IC50 | Reference |

| Glycyrrhizic Acid Nanoparticles | RAW 264.7 macrophages | LPS (1 µg/mL) | PGE2 Production | 303 µM | 59.38% | [12] |

| Unprocessed Glycyrrhizic Acid | RAW 264.7 macrophages | LPS (1 µg/mL) | PGE2 Production | 303 µM | 27.18% | [12] |

| Glycyrrhizic Acid Nanoparticles | RAW 264.7 macrophages | LPS (1 µg/mL) | TNF-α Production | 303 µM | 44.39% | [12] |

| Unprocessed Glycyrrhizic Acid | RAW 264.7 macrophages | LPS (1 µg/mL) | TNF-α Production | 303 µM | 20.79% | [12] |

| Glycyrrhizic Acid Nanoparticles | RAW 264.7 macrophages | LPS (1 µg/mL) | IL-6 Production | 303 µM | 44.39% | [12] |

| Unprocessed Glycyrrhizic Acid | RAW 264.7 macrophages | LPS (1 µg/mL) | IL-6 Production | 303 µM | 20.79% | [12] |

| Glycyrrhizin Analogue (Compound 6) | RAW 264.7 cells | Not specified | NO Release | IC50 = 15.9 µM | - | [13] |

| Glycyrrhizin Analogue (Compound 15) | RAW 264.7 cells | Not specified | NO Release | IC50 = 20.2 µM | - | [13] |

| Compound | Animal Model | Inflammatory Stimulus | Measured Parameter | Dose | Effect | Reference |

| Ammonium Glycyrrhizinate | Mice | Acetic acid-induced writhing | Number of writhes | 50 mg/kg, i.p. | Reduction in writhes | [14] |

| Ammonium Glycyrrhizinate | Mice | Acetic acid-induced writhing | Number of writhes | 150 mg/kg, i.p. | Severe inhibition of writhes | [14] |

| Ammonium Glycyrrhizinate | Mice | Zymosan-induced paw edema | Paw edema | 50 mg/kg, i.p. | Significant reduction from 1 to 3 hours | [15] |

| Ammonium Glycyrrhizinate | Mice | Zymosan-induced paw edema | Paw edema | 150 mg/kg, i.p. | Significant reduction from 1 to 24 hours | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory properties of this compound.

In Vitro Anti-Inflammatory Assay in LPS-Stimulated RAW 264.7 Macrophages

Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory mediators in a macrophage cell line.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (dissolved in a suitable vehicle, e.g., DMSO or sterile water)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent for Nitric Oxide (NO) measurement

-

ELISA kits for TNF-α and IL-6 quantification

-

MTT assay kit for cell viability

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

-

Cell Seeding: Seed the cells in 96-well plates at a density of 1 x 10^4 cells/well for viability assays or in 24-well plates at 3 x 10^5 cells/well for cytokine and NO measurements.[4][16] Incubate overnight to allow for cell adherence.

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Add LPS (typically 1 µg/mL) to the wells (except for the negative control group) and incubate for 24 hours.[12]

-

Nitric Oxide Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with an equal volume of Griess reagent.[12] Measure the absorbance at 540 nm.

-

Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's instructions.[16]

-

Cell Viability Assay: After treatment, add MTT solution to the cells and incubate for 4 hours.[12] Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at the appropriate wavelength.

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory effect of this compound on acute inflammation.

Materials:

-

Male Wistar or Sprague-Dawley rats (180-200 g)

-

This compound (dissolved in a suitable vehicle, e.g., saline)

-

Carrageenan (1% w/v in saline)

-

Plethysmometer

Protocol:

-

Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Grouping: Divide the animals into groups: a control group, a positive control group (e.g., indomethacin (B1671933) 5 mg/kg), and this compound treatment groups at various doses.[17]

-

Drug Administration: Administer this compound or the vehicle intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before the carrageenan injection.[17][18]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.[17]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[17]

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

Objective: To determine the effect of this compound on the phosphorylation of key proteins in the NF-κB and MAPK signaling pathways.

Materials:

-

Cell lysates from treated and untreated cells

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-ERK, anti-ERK, anti-phospho-p38, anti-p38)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Protein Extraction and Quantification: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[16] Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.

-

Electrotransfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[19]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C.[19]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow.

Figure 1: Inhibition of the NF-κB signaling pathway by this compound.

Figure 2: Attenuation of the MAPK signaling pathway by this compound.

Figure 3: Direct inhibition of HMGB1 by this compound.

Figure 4: General experimental workflow for in vitro anti-inflammatory studies.

Conclusion

This compound demonstrates significant anti-inflammatory properties through a multi-pronged approach, targeting key signaling pathways such as NF-κB and MAPK, directly inhibiting the alarmin HMGB1, and modulating the inflammasome and oxidative stress. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals. The continued investigation into the precise molecular interactions and the development of novel analogues will further unlock the therapeutic potential of this natural compound in the management of a wide range of inflammatory disorders.

References

- 1. Glycyrrhiza glabra L. Extract Inhibits LPS-Induced Inflammation in RAW Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monothis compound suppresses tumor necrosis factor-α induced chemokine production in HMEC-1 cells, possibly by blocking the translocation of nuclear factor-κB into the nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monoammonium glycyrrhizinate ameliorates mitochondrial dysfunction-mediated oxidative stress and neuroinflammation via the NRF2/NQO1 axis after spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 6. B-cell Specific Inhibitors of NF-κB Activation - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Glycyrrhizin binds to high-mobility group box 1 protein and inhibits its cytokine activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory activity of novel ammonium glycyrrhizinate/niosomes delivery system: human and murine models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ec.europa.eu [ec.europa.eu]

- 12. Glycyrrhizic acid nanoparticles inhibit LPS-induced inflammatory mediators in 264.7 mouse macrophages compared with unprocessed glycyrrhizic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of glycyrrhizin analogues as HMGB1 inhibitors and their activity against sepsis in acute kidney injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Long-Lasting Anti-Inflammatory and Antinociceptive Effects of Acute Ammonium Glycyrrhizinate Administration: Pharmacological, Biochemical, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. inotiv.com [inotiv.com]

- 19. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Antiviral Potential of Ammonium Glycyrrhizate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) glycyrrhizate, a derivative of glycyrrhizic acid extracted from licorice root, has demonstrated a broad spectrum of antiviral activities against a range of DNA and RNA viruses. This technical guide provides a comprehensive overview of the antiviral properties of ammonium glycyrrhizate, with a focus on its mechanisms of action, quantitative efficacy, and the experimental methodologies used for its evaluation. Detailed experimental protocols for key antiviral assays are provided to facilitate further research and development. Furthermore, this guide employs visualizations of critical signaling pathways and experimental workflows to offer a clear and concise understanding of the compound's antiviral profile.

Introduction

This compound, a salt of glycyrrhizic acid, is a well-known compound with a variety of pharmacological properties, including anti-inflammatory, hepatoprotective, and immunomodulatory effects.[1] In recent years, its potent antiviral activities have garnered significant attention within the scientific community.[2] This document serves as a technical resource, consolidating the current knowledge on the antiviral properties of this compound to support ongoing research and drug development efforts.

Spectrum of Antiviral Activity

This compound and its parent compound, glycyrrhizic acid, have shown inhibitory effects against a wide array of viruses, including but not limited to:

-

Coronaviruses: Including Human Coronaviruses (HCoV-OC43, HCoV-229E) and SARS-CoV-2.[3][4]

-

Herpesviruses: Such as Herpes Simplex Virus (HSV), Varicella-Zoster Virus (VZV), and Epstein-Barr Virus (EBV).[5]

-

Hepatitis Viruses: Including Hepatitis A, B, and C viruses.[6]

-

Influenza Viruses. [6]

-

Human Immunodeficiency Virus (HIV). [7]

-

Porcine Parvovirus (PPV) and Porcine Deltacoronavirus (PDCoV). [8][9]

Mechanisms of Antiviral Action

The antiviral effects of this compound are multifaceted, targeting various stages of the viral life cycle and modulating the host's immune response.

Inhibition of Viral Entry and Replication

This compound has been shown to interfere with the initial stages of viral infection. Time-of-addition and pseudotype virus infection studies have indicated that it can dramatically inhibit the process of virus entry into host cells.[4] For coronaviruses, it has been demonstrated that diammonium glycyrrhizinate can bind to the receptor-binding domain (RBD) of the spike protein, thereby blocking spike-mediated cellular entry.[3] Furthermore, it can disrupt viral replication by inhibiting viral enzymes such as DNA polymerase.[1]

Immunomodulation

This compound plays a crucial role in modulating the host's immune response to viral infections.

Viral infections often trigger inflammatory responses through the activation of signaling pathways like NF-κB and the release of damage-associated molecular patterns (DAMPs) such as High Mobility Group Box 1 (HMGB1). HMGB1 can then activate Toll-like receptor 4 (TLR4), leading to further inflammation. This compound has been shown to inhibit the NF-κB pathway, a key regulator of pro-inflammatory gene expression.[1][10] It can also physically bind to HMGB1, preventing its interaction with TLR4 and thereby dampening the inflammatory cascade.[11][12][13]

This compound can enhance the immune response against viral infections by promoting the production of interferons, which are critical signaling proteins that inhibit viral replication and activate immune cells.[1][7][11]

Quantitative Data on Antiviral Activity

The antiviral efficacy of this compound and its derivatives has been quantified in numerous in vitro studies. The following tables summarize the reported 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and 50% inhibitory concentration (IC₅₀) values against various viruses.

Table 1: In Vitro Antiviral Activity of Diammonium Glycyrrhizinate (DG) against Human Coronaviruses [3][4]